3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2,8-11)9(13)12-6-4-3-5-7-12/h3-8,11H2,1-2H3 |
InChI Key |
AZNZPOXSLHJCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one typically involves the reaction of piperidine with a suitable precursor. One common method is the reaction of piperidine with 3-amino-2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted piperidine derivatives .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Heterocyclic Ring
- Piperidine vs. Pyrrolidine: Replacing the six-membered piperidine ring with a five-membered pyrrolidine (e.g., 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one, C₈H₁₅N₂O, MW: 155.12) reduces steric bulk and alters conformational flexibility. Pyrrolidine derivatives exhibit enhanced solubility but may compromise binding affinity in receptor-targeted applications .
- Morpholine Analog :
2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one replaces piperidine with morpholine, introducing an oxygen atom. This modification increases polarity, improving aqueous solubility but reducing lipophilicity, which impacts blood-brain barrier permeability .
Substituent Variations on the Propan-1-one Chain
- Amino Group Position: (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one incorporates a phenyl group at the β-position, enhancing π-π stacking interactions with aromatic residues in enzymes. This derivative showed diastereomeric separation via TLC, highlighting stereochemical impacts on reactivity .
- Dimethylamino vs. Primary Amino: 3-(Dimethylamino)-2,2-dimethyl-1-(4-methylsulfonylphenyl)propan-1-one hydrochloride (C₁₅H₂₃ClN₂O₃S, MW: 354.87) replaces the primary amino group with dimethylamino, increasing basicity and altering pharmacokinetic profiles.
Functional Group Additions
- Trifluoromethyl Modification: 2,2-Dimethyl-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one (C₁₁H₁₈F₃NO, MW: 237.13) introduces a trifluoromethyl group on the piperidine ring, enhancing metabolic stability and electronegativity for targeted protein interactions .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for 3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one, and what factors influence yield optimization?
The synthesis typically involves multi-step organic reactions, including acylation, nucleophilic substitution, and amine coupling. Key steps include:
- Step 1: Formation of the piperidine-propanone backbone via condensation reactions under inert atmospheres (e.g., N₂) to prevent oxidation .
- Step 2: Introduction of the amino group using reagents like ammonium chloride or via reductive amination .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product .
Q. Factors affecting yield :
- Solvent choice (polar aprotic solvents like DMF enhance reactivity but may require rigorous drying).
- Temperature control (e.g., reflux conditions for cyclization steps).
- Catalysts (e.g., palladium for cross-coupling reactions) .
| Synthetic Parameter | Optimal Conditions | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF/Toluene | +15% efficiency | |
| Temperature | 80–100°C | Prevents side reactions | |
| Catalyst | Pd(OAc)₂ | Accelerates coupling |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR Spectroscopy : Confirms piperidine ring protons (δ 1.5–2.5 ppm) and carbonyl groups (δ 170–210 ppm in ¹³C NMR) .
- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) .
- Mass Spectrometry (GC-MS) : Detects molecular ion peaks and fragmentation patterns, though sensitivity may vary (intensity 0.5–8%) .
| Technique | Diagnostic Peaks | Application | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.2 (piperidine) | Backbone confirmation | |
| IR | 1650 cm⁻¹ (C=O) | Functional group ID |
Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .
- Elemental Analysis : Validates C, H, N composition (±0.3% deviation) .
- Melting Point : Sharp range (e.g., 120–122°C) indicates high purity .
Q. What are the primary biological targets or pathways associated with this compound?
- Enzyme Inhibition : Potential interaction with kinases or proteases via piperidine-mediated steric hindrance .
- Receptor Binding : Piperidine and propanone moieties may target G protein-coupled receptors (GPCRs) .
- In Vitro Assays : Cytotoxicity screening using MTT assays (IC₅₀ values reported in µM ranges) .
Q. What are the documented stability profiles under various storage conditions?
- Short-Term : Stable in anhydrous DMSO at –20°C for 6 months .
- Long-Term : Degrades in aqueous solutions (hydrolysis of the carbonyl group at pH > 8) .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s bioactivity be systematically resolved?
- Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
- Dose-Response Curves : Use nonlinear regression models to validate potency discrepancies .
- Structural Analog Testing : Evaluate derivatives to isolate pharmacophore contributions .
Q. What strategies are recommended for designing derivatives to enhance pharmacological efficacy?
- Functional Group Modifications :
- SAR Studies : Correlate substituent electronegativity with kinase inhibition potency .
| Derivative | Modification | Bioactivity Improvement | Reference |
|---|---|---|---|
| Fluorinated | CF₃ substitution | +30% half-life | |
| Pyridine hybrid | Added heterocycle | 2x IC₅₀ reduction |
Q. What in silico approaches are utilized to predict interactions with biological targets?
Q. How do varying reaction conditions impact stereochemical outcomes?
- Solvent Effects : Polar solvents (e.g., DMF) favor racemization, while toluene preserves chirality .
- Catalyst Choice : Chiral catalysts (e.g., BINAP) induce enantioselectivity in amine coupling .
Q. What frameworks are used to investigate metabolic stability and pharmacokinetics?
- In Vitro Metabolism : Liver microsome assays (CYP450 isoform profiling) .
- In Vivo Studies : Radiolabeled compound tracking in rodent models to assess bioavailability .
| Parameter | Method | Outcome Example | Reference |
|---|---|---|---|
| Half-life | Microsome assay | t₁/₂ = 2.1 hrs (human) | |
| Bioavailability | Rat plasma analysis | 22% oral absorption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
